TWS119
Overview
Description
TWS119 is a potent disubstituted pyrrolopyrimidine inhibitor of glycogen synthase kinase 3 beta (GSK3β). It has an inhibitory concentration (IC₅₀) of 30 nanomolar and a dissociation constant (Kd) of 126 nanomolar . Glycogen synthase kinase 3 beta is a serine/threonine kinase that plays a key role in inhibiting the WNT signaling pathway. Therefore, this compound functions as an activator of the WNT pathway .
Mechanism of Action
Target of Action
The primary target of TWS119 is glycogen synthase kinase 3 beta (GSK3β) . GSK3β is a serine/threonine kinase that plays a key role in inhibiting the Wnt pathway .
Mode of Action
This compound acts as a specific inhibitor of GSK3β . By inhibiting GSK3β, this compound activates the Wnt/β-catenin pathway . This interaction results in an increase in the level of β-catenin, a downstream substrate of GSK3β in the Wnt signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt/β-catenin pathway . This pathway is essential for embryonic development, the maintenance of stem cell proliferation, self-renewal, and tissue regeneration . Activation of this pathway can promote stem cell proliferation to restore tissue or organ impaired functions .
Pharmacokinetics
It’s known that this compound is a cell-permeable compound , suggesting it can readily enter cells to exert its effects.
Result of Action
This compound has been shown to have several effects at the molecular and cellular levels. It can induce differentiation of mouse embryonal carcinoma and embryonic stem cells to neurons . It also inhibits cell proliferation and induces apoptosis in human alveolar rhabdomyosarcoma cells . Furthermore, this compound can drive microglial anti-inflammatory activation and facilitate neurological recovery following experimental stroke .
Action Environment
The action of this compound can be influenced by environmental factors. For example, in a study on Penaeus vannamei, it was found that dietary this compound could improve the growth and immunity status of the shrimp, possibly by regulating the activity of the Wnt/β-catenin pathway and being closely related to ribosome function and energy metabolism .
Biochemical Analysis
Biochemical Properties
TWS119 interacts with the enzyme GSK3β, a serine/threonine kinase that is a key inhibitor of the WNT pathway . By inhibiting GSK3β, this compound functions as a WNT pathway activator . This interaction is characterized by an IC50 of 30 nM and Kd of 126 nM .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it induces differentiation of mouse embryonal carcinoma and embryonic stem cells to neurons . It also inhibits cell proliferation and induces apoptosis in human alveolar rhabdomyosarcoma cells . Furthermore, this compound has been found to modulate microglia polarization after experimental stroke, facilitating long-term neurological recovery .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of GSK3β, which in turn activates the WNT pathway . This leads to changes in gene expression and impacts various cellular functions .
Temporal Effects in Laboratory Settings
This compound has been administered from day 1 to 14 after stroke in experimental models, showing mitigated neurological deficits at days 14 and 21 . This suggests that this compound has a temporal effect in laboratory settings, with its impact observable over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study on Penaeus vannamei, the growth and immunity status of the species improved with increasing dietary this compound .
Metabolic Pathways
This compound is involved in the WNT signaling pathway . By inhibiting GSK3β, it activates the WNT pathway, which is known to play a crucial role in cell communication and proliferation .
Subcellular Localization
The subcellular localization of this compound is not explicitly stated in the available literature. Given its role in inhibiting GSK3β and activating the WNT pathway, it is likely that it interacts with these proteins at their respective locations within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TWS119 involves the preparation of a disubstituted pyrrolopyrimidine structure. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the synthesis involves multiple steps of organic reactions, including condensation and cyclization reactions .
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in public sources. Typically, such compounds are synthesized in specialized chemical manufacturing facilities under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: TWS119 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions involving this compound are less common but can occur under certain conditions.
Substitution: this compound can undergo substitution reactions, particularly involving its pyrrolopyrimidine structure.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product .
Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrrolopyrimidine compounds .
Scientific Research Applications
TWS119 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Laduviglusib (CHIR-99021): Another inhibitor of glycogen synthase kinase 3 beta with similar applications in stem cell research and cancer therapy.
SB216763: A glycogen synthase kinase 3 beta inhibitor used in similar research contexts.
BIO (6-bromoindirubin-3’-oxime): A potent inhibitor of glycogen synthase kinase 3 beta with applications in neurobiology and cancer research.
Uniqueness of TWS119: this compound is unique due to its high potency and specificity for glycogen synthase kinase 3 beta. Its ability to induce differentiation of stem cells into neurons and its applications in cancer research make it a valuable tool in scientific research .
Properties
IUPAC Name |
3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c19-12-4-1-3-11(7-12)16-9-15-17(22-16)20-10-21-18(15)24-14-6-2-5-13(23)8-14/h1-10,23H,19H2,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVLEBIVXZSOMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC3=C(N2)N=CN=C3OC4=CC=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429550 | |
Record name | TWS119 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
601514-19-6 | |
Record name | TWS119 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of TWS119 and how does it interact with it?
A1: this compound specifically targets GSK-3β, a serine/threonine kinase involved in numerous cellular processes. It binds to the ATP-binding site of GSK-3β with high affinity (IC50 = 30 nM) [], thereby inhibiting its kinase activity.
Q2: How does this compound's inhibition of GSK-3β influence the Wnt/β-catenin signaling pathway?
A2: GSK-3β is a negative regulator of the Wnt/β-catenin pathway. By inhibiting GSK-3β, this compound prevents β-catenin phosphorylation, leading to its stabilization and accumulation in the cytoplasm. Consequently, β-catenin translocates to the nucleus and activates the transcription of Wnt target genes [, , , , , , , , ].
Q3: Does this compound affect the differentiation of specific cell types?
A3: Yes, research indicates that this compound promotes the differentiation of certain cell types by modulating the Wnt/β-catenin pathway. For instance, it enhances neuronal differentiation in embryonic stem cells [], promotes chondrogenic differentiation of synovium-derived mesenchymal stem cells [], and influences the development of CD62L+ central memory-like T cells [, ].
Q4: What is the role of this compound in modulating the immune response?
A4: this compound has been shown to influence the immune response, particularly by impacting T cell function. It can promote the generation of memory stem T cells (TSCM), a subset with enhanced self-renewal, multipotent capacity, and antitumor capabilities [, ]. Additionally, it can modulate the cytokine production and proliferation of T cells [, , , ].
Q5: How does this compound impact cellular processes like proliferation and apoptosis?
A5: this compound has been demonstrated to influence both proliferation and apoptosis in various cell types. For example, it can inhibit the proliferation of certain cancer cells while promoting the proliferation of specific stem cell populations [, , ]. In terms of apoptosis, this compound has shown protective effects against neuronal apoptosis induced by oxygen-glucose deprivation []. These effects are likely mediated through its influence on various signaling pathways, including the Wnt/β-catenin pathway.
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C19H15N3O2 and its molecular weight is 317.34 g/mol.
Q7: Is there information available regarding the spectroscopic data of this compound?
A7: While the provided research articles do not explicitly detail the spectroscopic data for this compound (NMR, IR, etc.), its chemical structure is well-established, and such data may be available in chemical databases or from the manufacturer.
Q8: What is known about the stability of this compound under various conditions?
A8: The research papers primarily focus on this compound's biological activity and do not extensively discuss its stability under various storage conditions (temperature, light, pH, etc.). Information on stability would be crucial for its formulation and long-term storage.
Q9: What in vitro models have been used to study the effects of this compound?
A9: Several in vitro models have been employed, including cell lines like NIH3T3 fibroblasts [], RAW 264.7 macrophages [], and primary cultures of human bone marrow cells [], human corneal endothelial cells [], human CD8+ T lymphocytes [, ], and rat inner medullary collecting duct cells [].
Q10: Has this compound been investigated in in vivo models, and if so, what are the key findings?
A10: Yes, this compound has been studied in various animal models. In a rat model of transient cerebral ischemia, this compound demonstrated neuroprotective effects, reducing infarct volume and brain edema []. In mouse models, it promoted the engraftment of hematopoietic stem cells and modulated T cell reconstitution []. Studies in zebrafish have shown its potential to mitigate cadmium-induced developmental neurotoxicity [].
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